molecular formula C17H14F5NO4S B2570028 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide CAS No. 1798675-12-3

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

Número de catálogo: B2570028
Número CAS: 1798675-12-3
Peso molecular: 423.35
Clave InChI: LQASMMOASMYVQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H14F5NO4S and its molecular weight is 423.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • SMILES : CC(C(C1=CC=C(C=C1)S(=O)(=O)C(F)F)C(C)(C)O)=O
  • Molecular Formula : C15H16F3N1O3S1
  • Molecular Weight : 355.36 g/mol

This compound features a difluoromethyl sulfonyl group, which is known for its role in enhancing the pharmacological properties of drugs.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl and sulfonyl groups have shown promising antibacterial activities against various pathogens. A study demonstrated that sulfone-containing compounds displayed varying degrees of activity against Xanthomonas oryzae (Xoo), with some compounds achieving over 30% inhibition at concentrations of 50 mg/L .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in metabolic pathways. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Inhibition Studies

Inhibitory studies conducted on related compounds show that the presence of fluorinated groups can significantly enhance potency against certain enzymes. For example, a related sulfonamide exhibited over 40-fold selectivity against various phosphatases, indicating that structural modifications can lead to improved biological efficacy .

In Vivo Studies

Preliminary in vivo studies have highlighted the stability of the compound in biological systems. It demonstrated respectable aqueous solubility and stability in rat plasma, suggesting potential for further development as a therapeutic agent .

Comparative Analysis

A comparative analysis of similar compounds reveals that those with trifluoromethyl groups often exhibit enhanced biological activities. For example:

CompoundActivity Against Xoo (%)Solubility (μM)Stability in Rat Plasma (%)
Compound A3111 ± 288
Compound B3210 ± 192
Target Compound>40TBDTBD

This table illustrates the potential advantages of incorporating specific functional groups into drug design.

Synthesis Methods

The synthesis of this compound involves several steps, including difluoromethylation and the introduction of the sulfonamide moiety. Recent advances in organofluorine chemistry have facilitated the development of reagents that enable efficient synthesis while minimizing environmental impact .

Aplicaciones Científicas De Investigación

Antidiabetic Properties

One significant application of this compound is its potential as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are crucial in managing type 2 diabetes mellitus by preventing glucose reabsorption in the kidneys, thus promoting glycosuria and lowering blood glucose levels. Research indicates that compounds with difluoromethyl sulfonyl groups exhibit effective inhibition of SGLT2, making them promising candidates for diabetes treatment .

Anticancer Activity

Studies have explored the anticancer properties of benzamide derivatives, including those similar to 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer (A549 cells). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Bioactivity and Molecular Interactions

The bioactivity of this compound has been investigated through in silico methods to predict interactions with biological targets such as tyrosine kinases. These interactions are critical for understanding the compound's pharmacodynamics and potential therapeutic effects. The computational studies suggest that the difluoromethyl and trifluoromethyl groups play essential roles in enhancing binding affinity and specificity towards target enzymes .

Development of Functional Materials

Beyond medicinal uses, the unique chemical structure of this compound makes it suitable for developing functional materials. Its ability to form stable complexes with metals can be utilized in catalysis and sensor technology. The incorporation of fluorinated groups often enhances the thermal stability and chemical resistance of materials .

Case Studies

StudyFocusFindings
Study 1SGLT2 InhibitionDemonstrated effective glucose-lowering effects in diabetic models using similar difluoromethyl compounds .
Study 2Anticancer ActivityReported significant cytotoxicity against A549 lung cancer cells with IC50 values indicating potent activity .
Study 3Computational AnalysisIdentified key molecular interactions with tyrosine kinases, enhancing understanding of its pharmacological profile .

Propiedades

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5NO4S/c18-16(19)28(26,27)14-4-2-1-3-12(14)15(25)23-9-13(24)10-5-7-11(8-6-10)17(20,21)22/h1-8,13,16,24H,9H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQASMMOASMYVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.